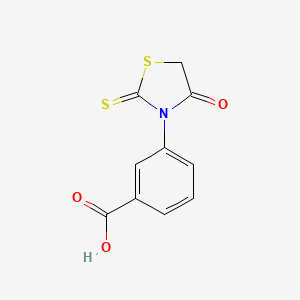

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Vue d'ensemble

Description

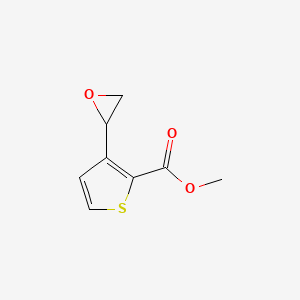

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 259812-55-0 . It has a molecular weight of 253.3 and its IUPAC name is 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 253.3 . The InChI code provides a unique representation of the molecule’s structure .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: A compound similar to the one you mentioned, 3-[5-(1 H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), was screened for antimicrobial, antifungal, anti-allergic, and antitumor activities .

- Methods of Application: The study involved screening the compound for various activities, including cytotoxicity, molecular docking, and SwissAdme online target screening .

- Results: The compound showed slight antimicrobial and antitumor activity. It also decreased IgE levels in sensitized guinea pigs by 33–86% and reduced IgA, IgM, IL-2, and TNF-α, indicating anti-inflammatory and anti-allergic activities .

Antitrypanosomal Agents

- Scientific Field: Pharmacology

- Application Summary: Thiazolidinone-related heterocyclic compounds, which include the compound you mentioned, have been studied as potential antitrypanosomal agents .

- Methods of Application: The study involved the development of 4-thiazolidinone and thiazole derivatives with heterocyclic fragments, which exhibit good inhibition of trypanosome growth .

- Results: These compounds might constitute potential candidates for the development of new drugs against trypanosomiasis .

Inhibition of Aldose Reductase

- Scientific Field: Biochemistry

- Application Summary: A compound similar to the one you mentioned was identified as a potent inhibitor of aldose reductase .

- Methods of Application: The study involved testing the compound for its inhibitory activity against aldose reductase .

- Results: The compound was found to be over five times more potent than epalrestat, a commonly used aldose reductase inhibitor .

Anti-Inflammatory and Anti-Allergic Activities

- Scientific Field: Pharmacology

- Application Summary: A compound similar to the one you mentioned, 3-[5-(1 H -indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), was screened for anti-inflammatory and anti-allergic activities .

- Methods of Application: The study involved screening the compound for various activities, including cytotoxicity, molecular docking, and SwissAdme online target screening .

- Results: The compound decreased IgE levels in sensitized guinea pigs by 33–86% and reduced IgA, IgM, IL-2, and TNF-α, indicating anti-inflammatory and anti-allergic activities .

Treatment of Type 2 Diabetes Mellitus

- Scientific Field: Endocrinology

- Application Summary: Compounds similar to the one you mentioned, (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids, have been studied as potential treatments for type 2 diabetes mellitus .

- Methods of Application: The study involved the design of new (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids .

- Results: Some of these compounds, including 3- (4-phenylbutoxy)benzylidene substituted compounds 6f and 7f, showed interesting inhibitory activity against both targets and proved to control specific cellular pathways implicated in the development of type 2 diabetes mellitus and related complications .

Antibacterial and Antifungal Agents

- Scientific Field: Microbiology

- Application Summary: Compounds similar to the one you mentioned, such as 3- [5- (1 H -Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid, have been studied as potential antibacterial and antifungal agents .

- Methods of Application: The study involved the synthesis and biological evaluation of these compounds .

- Results: Some of these compounds can be considered as lead compounds for further development of more potent and safe antibacterial and antifungal agents .

Anti-Inflammatory and Anti-Allergic Activities

- Scientific Field: Pharmacology

- Application Summary: A compound similar to the one you mentioned, 3-[5-(1 H -indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), was screened for anti-inflammatory and anti-allergic activities .

- Methods of Application: The study involved screening the compound for various activities, including cytotoxicity, molecular docking, and SwissAdme online target screening .

- Results: The compound decreased IgE levels in sensitized guinea pigs by 33–86% and reduced IgA, IgM, IL-2, and TNF-α, indicating anti-inflammatory and anti-allergic activities .

Treatment of Type 2 Diabetes Mellitus

- Scientific Field: Endocrinology

- Application Summary: Compounds similar to the one you mentioned, (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids, have been studied as potential treatments for type 2 diabetes mellitus .

- Methods of Application: The study involved the design of new (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids .

- Results: Some of these compounds, including 3- (4-phenylbutoxy)benzylidene substituted compounds 6f and 7f, showed interesting inhibitory activity against both targets and proved to control specific cellular pathways implicated in the development of type 2 diabetes mellitus and related complications .

Antibacterial and Antifungal Agents

- Scientific Field: Microbiology

- Application Summary: Compounds similar to the one you mentioned, such as 3- [5- (1 H -Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid, have been studied as potential antibacterial and antifungal agents .

- Methods of Application: The study involved the synthesis and biological evaluation of these compounds .

- Results: Some of these compounds can be considered as lead compounds for further development of more potent and safe antibacterial and antifungal agents .

Propriétés

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQQLAKCTHTRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2926217.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2926222.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2926226.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)

![3-{5-[1-(2-Thienylsulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2926229.png)

![5-bromo-2-chloro-N-{1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2926231.png)

![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)